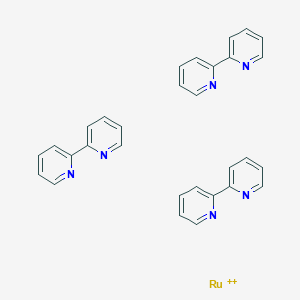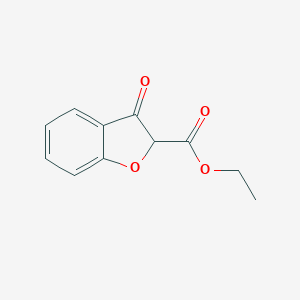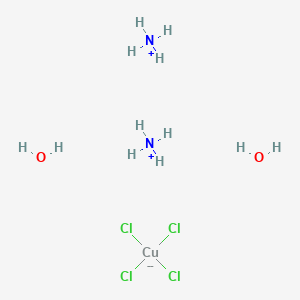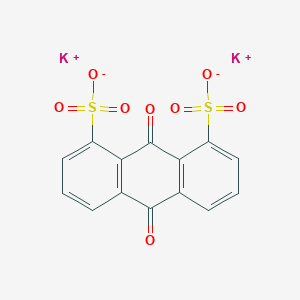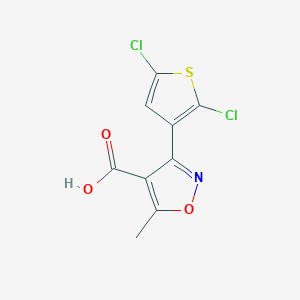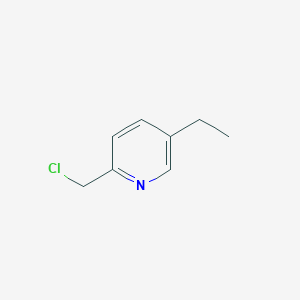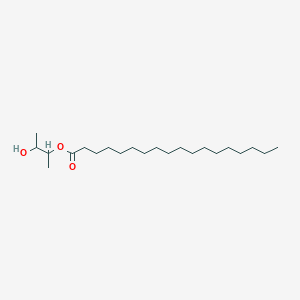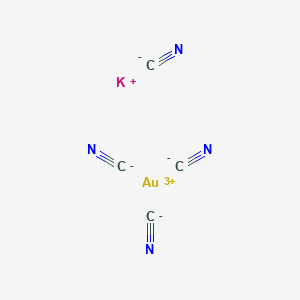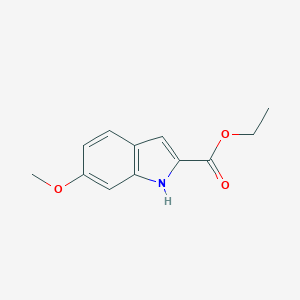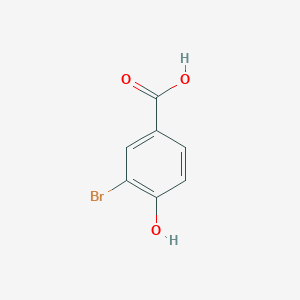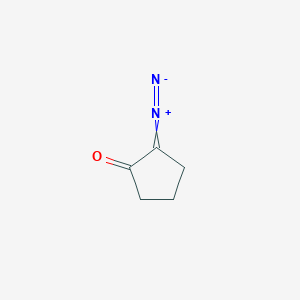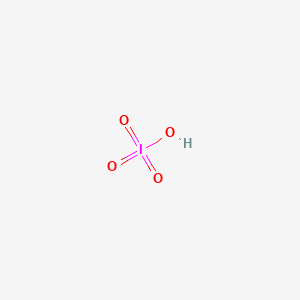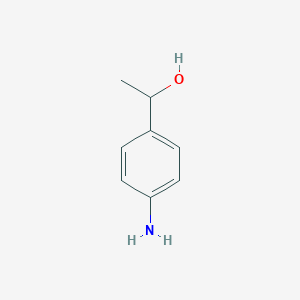
1-(4-氨基苯基)乙醇
概述
描述
Synthesis Analysis
The synthesis of 1-(4-Aminophenyl)ethanol has been explored through various methods. For instance, a process using β-phenylethanol as a raw material has been developed, involving esterification, nitrification, hydrolysis, and reduction steps, achieving a high purity of 99.77% and a total yield of 66.4% (Zhang Wei-xing, 2013). Another method studied involves the liquid-phase dehydration of 1-(4-Aminophenyl)ethanol using acid catalysts, leading to the formation of various compounds like 1-amino-4-ethylbenzene and 4-aminostyrene (A. L. Schul’tsev & E. Panarin, 2010).
Molecular Structure Analysis
The molecular structure of related compounds such as 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole has been elucidated using X-ray diffraction analysis. These studies provide insights into the arrangement of the molecular framework and the interaction between different functional groups (Limin He et al., 2011).
Chemical Reactions and Properties
1-(4-Aminophenyl)ethanol participates in various chemical reactions due to its amine and hydroxyl groups. For instance, its interaction with carboxylic acids to form hydrogen bonds has been studied, revealing complex potential conformations and reactivities (D. Obenchain et al., 2015).
Physical Properties Analysis
The physical properties of 1-(4-Aminophenyl)ethanol, such as solubility, melting point, and boiling point, are influenced by its functional groups. However, detailed studies specifically focusing on the physical properties of 1-(4-Aminophenyl)ethanol were not found in the current literature.
Chemical Properties Analysis
The chemical properties of 1-(4-Aminophenyl)ethanol are defined by its reactivity, which is influenced by the presence of amino and hydroxyl groups. Studies have explored its reactivity in various contexts, such as its role in the synthesis of derivatives and its behavior under different catalytic conditions. For example, the electrochemical synthesis of derivatives has been carried out, demonstrating the versatility of 1-(4-Aminophenyl)ethanol in chemical transformations (Mahnaz Sharafi-kolkeshvandi et al., 2016).
科学研究应用
Application in Liquid-Phase Dehydration
- Scientific Field: Chemistry
- Summary of the Application: 1-(4-Aminophenyl)ethanol is used in the study of liquid-phase dehydration in the presence of acid catalysts .
- Methods of Application: The process involves thermal acid-catalyzed liquid-phase dehydration of 1-(4-Aminophenyl)ethanol at 250–260°C and 30–100 mm Hg . Different catalysts such as KHSO4, KHSO4/KH2PO4, and H3BO3 in a mixture with KHSO4 are used .
- Results or Outcomes: In the presence of KHSO4, a 2:1 mixture of 1-amino-4-ethylbenzene with 4-aminostyrene is formed. The use of KHSO4/KH2PO4 causes the formation of polymers, and the use of H3BO3 (≤ 0.26 wt %) in a mixture with KHSO4 allows the preparation of pure 4-aminostyrene .
Application in the Preparation of Ordered Poly (Amide-Ester)
- Scientific Field: Polymer Science
- Summary of the Application: 1-(4-Aminophenyl)ethanol is used as a nonsymmetric monomer in the preparation of ordered poly (amide-ester) .
- Results or Outcomes: The outcome is the formation of an ordered poly (amide-ester). The specific results or quantitative data are not provided in the sources .
Application in the Synthesis of 4-Aminostyrene
- Scientific Field: Organic Chemistry
- Summary of the Application: 1-(4-Aminophenyl)ethanol is used in the synthesis of 4-aminostyrene .
- Results or Outcomes: The outcome is the formation of 4-aminostyrene. The specific results or quantitative data are not provided in the sources .
Application in the Functionalization of Graphene Nanoplatelets
- Scientific Field: Nanotechnology
- Summary of the Application: 1-(4-Aminophenyl)ethanol is used in the functionalization of graphene nanoplatelets .
- Results or Outcomes: The outcome is the functionalized graphene nanoplatelets. The specific results or quantitative data are not provided in the sources .
安全和危害
未来方向
The future directions for “1-(4-Aminophenyl)ethanol” could involve further exploration of its synthesis methods and potential applications. For instance, its use in the preparation of ordered poly (amide-ester) and in the functionalization of graphene nanoplatelets suggests potential applications in polymer and materials science .
属性
IUPAC Name |
1-(4-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70932682 | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)ethanol | |
CAS RN |
14572-89-5 | |
| Record name | 4-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014572895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70932682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


